molecular formula C8H15BrO3 B606383 Bromo-PEG1-CH2CO2tBu CAS No. 157759-50-7

Bromo-PEG1-CH2CO2tBu

Cat. No.: B606383
CAS No.: 157759-50-7
M. Wt: 239.11
InChI Key: MXCPNUHKYMLSRV-UHFFFAOYSA-N
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Description

Bromo-PEG1-CH2CO2tBu: is a polyethylene glycol (PEG) derivative that contains a bromide group and a tert-butyl protected carboxyl group. The compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG1-CH2CO2tBu is typically synthesized through a series of chemical reactions involving the introduction of a bromide group and a tert-butyl protected carboxyl group onto a PEG backbone. The synthetic route generally involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG1-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bromo-PEG1-CH2CO2tBu is widely used as a PEG linker in organic synthesis and polymer chemistry. Its hydrophilic nature enhances the solubility of hydrophobic compounds, making it useful in drug delivery systems .

Biology: In biological research, this compound is employed in the modification of biomolecules such as proteins and peptides. The PEGylation process improves the stability and bioavailability of these biomolecules .

Medicine: The compound is used in the development of PEGylated drugs, which have improved pharmacokinetic properties. PEGylation reduces immunogenicity and enhances the half-life of therapeutic agents .

Industry: this compound finds applications in the production of PEGylated materials, which are used in various industrial processes, including coatings, adhesives, and lubricants .

Mechanism of Action

Mechanism: The mechanism of action of Bromo-PEG1-CH2CO2tBu primarily involves its role as a PEG linker. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to be conjugated with various nucleophiles. The PEG spacer enhances solubility and biocompatibility, while the tert-butyl protected carboxyl group provides a site for further functionalization .

Molecular Targets and Pathways: The molecular targets of this compound include nucleophiles such as amines, thiols, and alkoxides. The compound is involved in pathways related to PEGylation, which improves the pharmacokinetic and pharmacodynamic properties of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balance of hydrophilicity and reactivity. The PEG spacer enhances solubility, while the bromide group and tert-butyl protected carboxyl group provide versatile sites for chemical modifications. This combination makes it highly valuable in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 2-(2-bromoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCPNUHKYMLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157759-50-7
Record name tert-butyl 2-(2-bromoethoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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